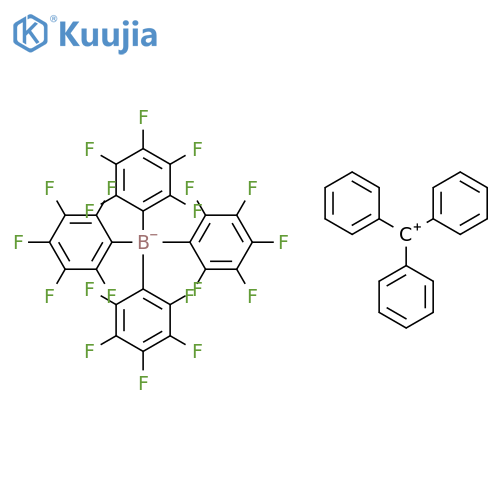

Cas no 136040-19-2 (Triphenylmethylium tetrakis(perfluorophenyl)borate)

Triphenylmethylium tetrakis(perfluorophenyl)borate 化学的及び物理的性質

名前と識別子

-

- Triphenylmethylium tetrakis(perfluorophenyl)borate

- Triphenylmethylcarbenium tetrakis(pentafluorophenyl)borate

- Triphenylmethylium Tetrakis(pentafluorophenyl)borate

- Trityl tetrakis(pentafluorophenyl)borate

- Triphenylcarbenium Tetrakis(pentafluorophenyl)borate

- Tritylium Tetrakis(pentafluorophenyl)borate

- Trityltetra(Pentafluorophenyl)Borate

- trityl(tetrapentafluorophenyl)borate

- Methylium, triphenyl-, tetrakis(pentafluorophenyl)borate(1-)

- Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)

- Trityl tetrakis(pentafluorophenyl)borate, 97%

- diphenylmethylbenzene;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

- AKOS005146071

- 136040-19-2

- DS-3700

- FT-0688268

- BCP21047

- SCHEMBL125971

- C43H15BF20

- F17164

- T2863

- YSWG286

- DTXSID40888965

- triphenylmethyliumtetrakis(perfluorophenyl)borate

- MFCD03426981

- SY067477

- TZOSNOQHGGONMD-UHFFFAOYSA-N

- tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide; tritylium

-

- MDL: MFCD03426981

- インチ: 1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1

- InChIKey: TZOSNOQHGGONMD-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=C(C=1[B-](C1C(=C(C(=C(C=1F)F)F)F)F)(C1C(=C(C(=C(C=1F)F)F)F)F)C1C(=C(C(=C(C=1F)F)F)F)F)F)F)F)F.[C+](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 922.09500

- どういたいしつりょう: 922.095

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 21

- 重原子数: 64

- 回転可能化学結合数: 7

- 複雑さ: 1000

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 180.0 to 185.0 deg-C

- あんていせい: hygroscopic

- PSA: 0.00000

- LogP: 10.55180

- かんど: 湿度に敏感である

- ようかいせい: 使用できません

Triphenylmethylium tetrakis(perfluorophenyl)borate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: 36/37/39-26-22

-

危険物標識:

- 危険レベル:8

- TSCA:Yes

- セキュリティ用語:S22;S26;S36/37/39

- リスク用語:R20/21/22; R36/37/38

Triphenylmethylium tetrakis(perfluorophenyl)borate 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Triphenylmethylium tetrakis(perfluorophenyl)borate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 05-5000-1g |

Trityltetra(pentafluorophenyl)borate, min. 97% |

136040-19-2 | min. 97% | 1g |

¥ 1950 | 2022-04-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2863-5G |

Triphenylmethylium Tetrakis(pentafluorophenyl)borate |

136040-19-2 | >98.0%(T) | 5g |

¥3990.00 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T95920-5g |

Triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 97% | 5g |

¥177.0 | 2024-07-18 | |

| Alichem | A019121250-5g |

Triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 97% | 5g |

699.37 USD | 2021-06-16 | |

| Chemenu | CM128124-1g |

triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 97% | 1g |

$204 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T95920-250mg |

Triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 97% | 250mg |

¥28.0 | 2024-07-18 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H13357-5g |

Triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 97% | 5g |

¥290 | 2023-09-19 | |

| eNovation Chemicals LLC | D218772-5g |

Triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 98% | 5g |

$215 | 2024-08-03 | |

| Chemenu | CM128124-5g |

triphenylmethylium tetrakis(perfluorophenyl)borate |

136040-19-2 | 97% | 5g |

$*** | 2023-03-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H36154-1g |

Triphenylcarbenium tetrakis(pentafluorophenyl)borate, 97% |

136040-19-2 | 97% | 1g |

114.00 | 2021-05-24 |

Triphenylmethylium tetrakis(perfluorophenyl)borate 関連文献

-

Rebecca A. Musgrave,Rebekah L. N. Hailes,André Sch?fer,Andrew D. Russell,Paul J. Gates,Ian Manners Dalton Trans. 2018 47 2759

-

2. Metal-free synthesis of 3,3′-bisindolylmethanes in water using Ph3C+[B(C6F5)4]? as the pre-catalystZhenguo Zhang,Liang Ji,Xiaoxiao Liu,Zhihong Li,Yongheng Lv,Zhenhua Jia,Teck-Peng Loh Org. Chem. Front. 2022 9 5154

-

Clara Aupic,Amel Abdou Mohamed,Carlotta Figliola,Paola Nava,Béatrice Tuccio,Ga?lle Chouraqui,Jean-Luc Parrain,Olivier Chuzel Chem. Sci. 2019 10 6524

-

4. Norbornene based-sulfide-stabilized silylium ions: synthesis, structure and application in catalysisAymeric Dajnak,Gül Alt?nba? ?zp?nar,Romaric Lenk,Nathalie Saffon-Merceron,Antoine Baceiredo,Tsuyoshi Kato,Thomas Müller,Eddy Maerten Dalton Trans. 2022 51 1407

-

5. Chiral carbene–borane adducts: precursors for borenium catalysts for asymmetric FLP hydrogenationsJolie Lam,Benjamin A. R. Günther,Jeffrey M. Farrell,Patrick Eisenberger,Brian P. Bestvater,Paul D. Newman,Rebecca L. Melen,Cathleen M. Crudden,Douglas W. Stephan Dalton Trans. 2016 45 15303

-

Luis Valencia,Francisco Javier Enríquez-Medrano,Héctor Ricardo López González,Rishab Handa,Hened Saade Caballero,Ricardo Mendoza Carrizales,José Luis Olivares-Romero,Ramón Enrique Díaz de León Gómez RSC Adv. 2020 10 36539

-

Dominic Diether,Melanie Meermann-Zimmermann,Karl W. T?rnroos,C?cilia Maichle-M?ssmer,Reiner Anwander Dalton Trans. 2020 49 2004

-

Xin Xu,Roland Fr?hlich,Constantin G. Daniliuc,Gerald Kehr,Gerhard Erker Chem. Commun. 2012 48 6109

-

Hidekazu Arii,Takashi Kurihara,Kunio Mochida,Takayuki Kawashima Chem. Commun. 2014 50 6649

-

Hidekazu Arii,Takashi Kurihara,Kunio Mochida,Takayuki Kawashima Chem. Commun. 2014 50 6649

Triphenylmethylium tetrakis(perfluorophenyl)borateに関する追加情報

Triphenylmethylium tetrakis(perfluorophenyl)borate (CAS No. 136040-19-2): A Comprehensive Overview

Triphenylmethylium tetrakis(perfluorophenyl)borate, with the chemical formula C44H28BF16, is a sophisticated organoboron compound that has garnered significant attention in the field of advanced materials and chemical synthesis. This compound, identified by its unique CAS No. 136040-19-2, exhibits remarkable properties that make it a valuable candidate for various applications, including optoelectronics, catalysis, and molecular recognition. The introduction of perfluorophenyl groups into its structure imparts exceptional stability and unique electronic characteristics, which are highly sought after in modern chemical research.

The structural integrity of Triphenylmethylium tetrakis(perfluorophenyl)borate is underpinned by its boronate ester linkage, which contributes to its thermal and chemical resilience. This feature is particularly advantageous in environments where harsh conditions are prevalent, making it an ideal candidate for industrial and laboratory applications. The compound's ability to maintain structural stability under extreme conditions has been a focal point in recent research, particularly in the development of durable organic electronic components.

In recent years, the study of organoboron compounds has seen a surge in interest due to their versatile applications. Among these, Triphenylmethylium tetrakis(perfluorophenyl)borate has emerged as a key player in the field of optoelectronics. Its unique electronic properties, such as high charge carrier mobility and excellent hole-transporting capabilities, make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have been exploring its potential to enhance the efficiency of these devices by optimizing its molecular structure and integration into device architectures.

The perfluorophenyl groups in the compound's structure play a crucial role in its performance. These groups not only contribute to the compound's stability but also influence its electronic properties by creating a strong electron-withdrawing effect. This effect is particularly beneficial in applications where precise control over electron transport is required. For instance, studies have shown that incorporating Triphenylmethylium tetrakis(perfluorophenyl)borate into OLEDs can lead to improved luminance and longer operational lifetimes compared to traditional hole-transporting materials.

Furthermore, the compound's boronate ester linkage offers an additional layer of functionality that can be exploited for various applications. For example, researchers have investigated its use as a ligand in transition metal catalysis, where it can facilitate the formation of complex organic molecules through cross-coupling reactions. The stability provided by the boronate ester linkage ensures that the compound remains active under reaction conditions, making it a reliable choice for synthetic applications.

The synthesis of Triphenylmethylium tetrakis(perfluorophenyl)borate is a complex process that requires careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to produce this compound more efficiently, paving the way for its widespread use in various fields. One such advancement involves the use of palladium-catalyzed cross-coupling reactions, which can streamline the introduction of perfluorophenyl groups into the molecular framework.

The environmental impact of using organoboron compounds like Triphenylmethylium tetrakis(perfluorophenyl)borate is also an area of growing interest. While these compounds offer numerous benefits in terms of performance and functionality, their environmental footprint must be carefully considered. Researchers are actively working on developing sustainable synthetic routes that minimize waste and reduce the use of hazardous reagents. Additionally, efforts are being made to assess the biodegradability and toxicity of these compounds to ensure their safe use in various applications.

In conclusion, Triphenylmethylium tetrakis(perfluorophenyl)borate represents a significant advancement in the field of organoboron chemistry. Its unique structural features and exceptional properties make it a valuable material for optoelectronics, catalysis, and other cutting-edge applications. As research continues to uncover new uses for this compound, its importance in modern chemistry is set to grow even further.

136040-19-2 (Triphenylmethylium tetrakis(perfluorophenyl)borate) 関連製品

- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)

- 1260663-12-4(2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine)

- 2408972-58-5(tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1351608-21-3(6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)

- 181634-14-0(1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)

- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)

- 1023301-84-9(Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride)

- 1522390-27-7(3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine)

- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)